2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with a complex structure that includes a quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may introduce new functional groups into the quinoline ring .
Scientific Research Applications
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: Similar structure but lacks the dimethyl groups.
6,6-Dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of both chlorine and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.7 g/mol |
IUPAC Name |
2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c1-12(2)4-3-10-8(6-12)5-9(7-14)11(13)15-10/h5H,3-4,6H2,1-2H3 |
InChI Key |
AEEXZGTUHXELHF-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(C1)C=C(C(=N2)Cl)C#N)C |
Canonical SMILES |
CC1(CCC2=NC(=C(C=C2C1)C#N)Cl)C |
Origin of Product |
United States |
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